
Simeticon
Übersicht
Beschreibung
Simeticon ist ein Silizium-basiertes Tensid, das in erster Linie als Antischaummittel eingesetzt wird, um Symptome zu lindern, die mit übermäßigem Gas im Magen-Darm-Trakt verbunden sind. Es wirkt, indem es die Oberflächenspannung von Gasblasen verringert und so deren Ausscheidung aus dem Körper erleichtert . This compound wird seit den 1940er Jahren eingesetzt und erhielt 1952 die Zulassung der FDA .
Wirkmechanismus
Target of Action
Simethicone primarily targets the gas bubbles in the gastrointestinal tract . The role of these gas bubbles is to facilitate digestion and absorption of nutrients. Excessive gas can lead to discomfort and symptoms such as bloating, burping, and flatulence .
Mode of Action
Simethicone is a surfactant that decreases the surface tension of gas bubbles in the gastrointestinal tract . This change in surface tension allows the gas bubbles to coalesce into larger bubbles, which can then be more easily eliminated from the body . This interaction between Simethicone and its targets results in the relief of symptoms associated with excessive gas .
Pharmacokinetics
It acts locally in the gastrointestinal tract and is excreted in the feces as an unchanged drug . Its duration of action is short as it is generally given as needed . These properties contribute to its wide therapeutic index and impact on bioavailability .
Wissenschaftliche Forschungsanwendungen
Simeticon hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, insbesondere in den Bereichen Chemie, Biologie, Medizin und Industrie. In der Medizin wird es verwendet, um Blähungen, Druck und Krämpfe zu lindern, die durch Gas verursacht werden . Es wird auch als Teil der Darmvorbereitung für Koloskopien verwendet . In der wissenschaftlichen Forschung wird this compound verwendet, um die Magenreinheit für Ösophagogastroduodenoskopie-Verfahren zu verbessern . Zusätzlich wird es bei der Behandlung früher Bauchdehnung nach laparoskopischer Cholezystektomie eingesetzt .
Wirkmechanismus
This compound wirkt, indem es die Oberflächenspannung von Gasblasen im Magen-Darm-Trakt verringert, wodurch sie leichter zusammenfließen und ausgeschieden werden können . Es wird nicht systemisch resorbiert und wirkt lokal im Magen-Darm-Trakt . Die oberflächenaktiven Eigenschaften der Verbindung ermöglichen es, Gasblasen in kleinere, leichter zu handhabende Größen zu zerlegen .
Biochemische Analyse
Biochemical Properties
Simethicone does not undergo any biochemical reactions in the body. It does not interact with enzymes, proteins, or other biomolecules. Instead, it acts physically to reduce the surface tension of gas bubbles in the gastrointestinal tract .
Cellular Effects
Simethicone does not have any direct effects on cells or cellular processes. It does not influence cell function, cell signaling pathways, gene expression, or cellular metabolism .
Molecular Mechanism
The mechanism of action of Simethicone is purely physical. It reduces the surface tension of gas bubbles, allowing them to coalesce into larger bubbles that can be passed more easily from the body .
Temporal Effects in Laboratory Settings
In laboratory settings, Simethicone is stable and does not degrade over time. It does not have any long-term effects on cellular function in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of Simethicone do not vary with different dosages in animal models. It is not absorbed into the body and does not have any threshold effects or toxic or adverse effects at high doses .
Metabolic Pathways
Simethicone is not involved in any metabolic pathways. It does not interact with any enzymes or cofactors and does not affect metabolic flux or metabolite levels .
Transport and Distribution
Simethicone is not transported or distributed within cells or tissues. It does not interact with any transporters or binding proteins and does not affect its localization or accumulation .
Subcellular Localization
Simethicone does not have a subcellular localization. It does not have any effects on its activity or function and does not contain any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Simeticon wird typischerweise durch Vermischen und Rühren von Siliziumdioxid mit Dimeticon hergestellt. Das Gemisch wird dann unter Verwendung einer Hochdruck-Homogenisierungsmaschine homogenisiert, um das Endprodukt zu erhalten . Ein weiteres Verfahren beinhaltet die Formulierung einer this compound-Emulsion, die 4% this compound, 1,5% Polyoxyl-Stearat (40)-Ester, 1,0% Glyceryl-Stearat, 0,15% Carbomer und 0,07% Sorbinsäure enthält. Der pH-Wert wird mit Natriumhydroxidlösung auf 5,0-6,0 eingestellt .
Industrielle Produktionsverfahren: In industriellen Umgebungen wird this compound durch die Kombination von Polydimethylsiloxan mit Siliziumdioxid hergestellt. Das Gemisch wird dann Verfahren wie Homogenisierung und Emulgierung unterzogen, um die gewünschte Konsistenz und Stabilität zu erreichen .
Analyse Chemischer Reaktionen
Reaktionstypen: Simeticon unterliegt aufgrund seiner inerten Natur hauptsächlich physikalischen Wechselwirkungen und nicht chemischen Reaktionen. Es nimmt unter normalen Bedingungen nicht an Oxidations-, Reduktions- oder Substitutionsreaktionen teil.
Häufige Reagenzien und Bedingungen: this compound ist in einem weiten Bereich von Bedingungen stabil und reagiert nicht mit gängigen Reagenzien. Es wird häufig in Formulierungen mit anderen Verbindungen verwendet, ohne chemische Veränderungen zu erfahren .
Hauptprodukte, die gebildet werden: Da this compound keine signifikanten chemischen Reaktionen eingeht, werden durch seine Wechselwirkungen keine Hauptprodukte gebildet. Seine primäre Funktion ist es, als Tensid zu wirken, um Gasblasen im Magen-Darm-Trakt zu reduzieren .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen:
- Dimeticon
- Polydimethylsiloxan
- Aktiviertes Dimeticon
Vergleich: Simeticon ist einzigartig in seiner Fähigkeit, als Antischaummittel zu wirken, ohne systemisch resorbiert zu werden. Im Gegensatz zu Dimeticon und Polydimethylsiloxan, die hauptsächlich als Gleitmittel und Konditionierungsmittel verwendet werden, ist this compound speziell zur Reduzierung von Gasblasen im Magen-Darm-Trakt formuliert . Seine Wirksamkeit bei der Linderung von Blähungen und Gas macht es zu einer bevorzugten Wahl in medizinischen Anwendungen .
Eigenschaften
IUPAC Name |
dioxosilane;methoxy-dimethyl-trimethylsilyloxysilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H18O2Si2.O2Si/c1-7-10(5,6)8-9(2,3)4;1-3-2/h1-6H3; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMTWCFIAVKBGOD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CO[Si](C)(C)O[Si](C)(C)C.O=[Si]=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H18O4Si3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.46 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
Insoluble in water, Insoluble in alcohol | |
| Record name | Simethicone | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3906 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
0.98 /Polydimethyl Silicones/ | |
| Record name | Simethicone | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3906 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
Simethicone is a surfactant that decreases the surface tension of gas bubbles in the gastrointestinal tract, more easily allowing gas to exit the body., The clinical use of simethicone is based on its antifoam properties. Silicone antifoams spread on the surface of aqueous liquids, forming a film of low surface tension and thus causing collapse of foam bubbles. Simethicone reportedly allows mucus-surrounded gas bubbles in the GI tract to coalesce and be expelled. | |
| Record name | Simethicone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09512 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Simethicone | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3906 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Gray, translucent, viscous liquid, Liquid | |
CAS No. |
8050-81-5 | |
| Record name | Simethicone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09512 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Simethicone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.107.016 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Isopropanol-Silicon | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Simethicone | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3906 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


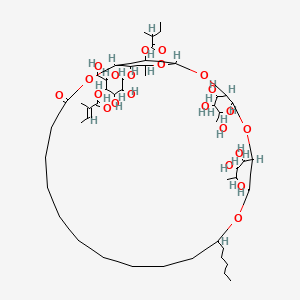
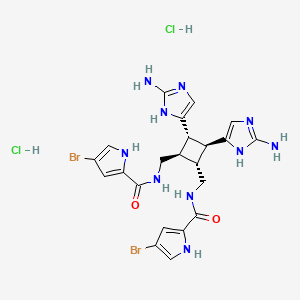
![2-Methyl-8-(phenylmethoxy)imidazo[1,2-a]pyridine-3-acetonitrile](/img/structure/B1680892.png)
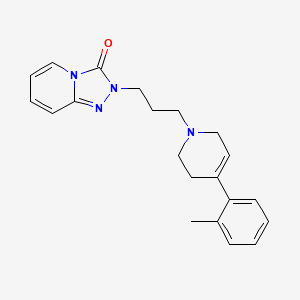
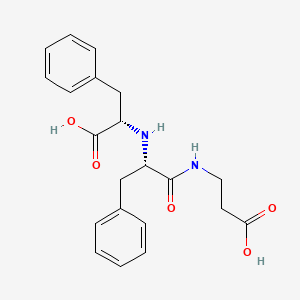
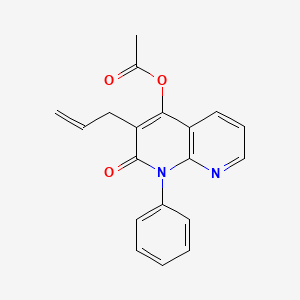
![N-[(1S)-1-[4-[[4-Methoxy-2-[(4-methoxyphenyl)sulfonyl]phenyl]sulfonyl]phenyl]ethyl]methanesulfonamide](/img/structure/B1680896.png)
![(5R,6R)-3-(2-aminoethylsulfanyl)-6-[(1R)-1-hydroxyethyl]-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B1680897.png)


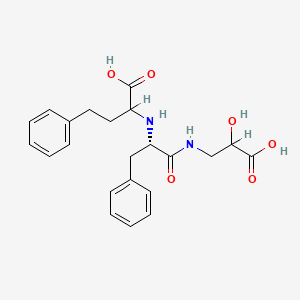
![(6aR,13bS)-11-chloro-6,6a,7,8,9,13b-hexahydro-5H-naphtho[1,2-a][3]benzazepin-12-ol](/img/structure/B1680907.png)
![4-[4-[4-[4-[[(3R,5R)-5-(2,4-difluorophenyl)-5-(1,2,4-triazol-1-ylmethyl)oxolan-3-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-pentan-3-yl-1,2,4-triazol-3-one](/img/structure/B1680909.png)

